2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones were synthesized by the reaction of dihydro-1-(3-hydroxy- and 4-hydroxyphenyl)pyrimidine-2,4(1H,3H)-diones and their 5- and 6-methyl derivatives with 2,3-dichloro-1,4-naphthoquinone .
Molecular Structure Analysis
The molecular structure of similar compounds has been reported . For example, the SMILES string for “2-[(5-Chloro-2-pyridinyl)amino]-2-oxo-acetic acid” is O=C(C(O)=O)NC(C=C1)=NC=C1Cl
.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the stability of mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones in alkaline and acidic media was investigated .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the melting point of a similar compound was found to be 170–172 °C .
Scientific Research Applications
Synthesis and Chemical Properties
- A series of 2-heterocyclic perimidines, including derivatives of the specified compound, were synthesized, showcasing their antimicrobial activity. These compounds were evaluated for their potential in medical applications due to their promising antimicrobial properties (Farghaly, Abdallah, & Muhammad, 2015).
- Studies on acylation reactions involving similar pyrimidine derivatives have led to the development of various compounds with potential applications in medicinal chemistry and materials science (Steinlin & Vasella, 2009).
Environmental and Agricultural Research
- Research on the adsorption behavior of chlorophenoxy acetic acids on certain nano-composites provides insights into environmental remediation techniques, particularly in removing pesticide residues from water sources. This is crucial for developing more sustainable agricultural practices and reducing environmental pollution (Khan & Akhtar, 2011).
Phytoremediation and Environmental Safety
- The use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates showcases an innovative approach to reducing toxic herbicide residues in crop plants. This method leverages the natural degradation capabilities of certain bacteria to improve the efficiency of phytoremediation projects (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
Molecular Action and Herbicide Mechanism
- Insight into the molecular action mode of 2,4-Dichlorophenoxyacetic acid, a compound with a similar functional group, highlights the physiological processes, perception, and signal transduction under herbicide treatment. Understanding the action mode at the molecular level aids in the development of more selective and environmentally friendly herbicides (Song, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXFGFUJNILRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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